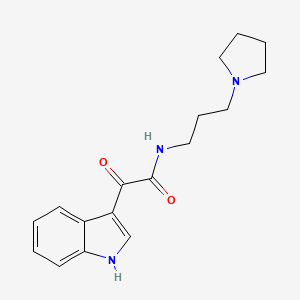
2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide, also known as AG-879, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential use in cancer treatment, particularly in inhibiting the activity of epidermal growth factor receptor (EGFR) and HER2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
Compounds with structural similarities, such as indole and pyrrolidine derivatives, have been explored for their diverse biological activities. For instance, the synthesis and characterization of the potent tubulin inhibitor 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851), underlines the significance of such compounds in the development of new therapeutic agents. The optimized synthesis route highlights the potential for these compounds in medicinal chemistry, particularly in the context of cancer research (Knaack et al., 2001).
Neuroprotective and Cognitive Enhancing Properties
Piracetam, a compound bearing structural resemblance (2-oxo-1-pyrrolidine-acetamide), is well-documented for its neuroprotective and cognitive-enhancing effects. It has been shown to improve learning, memory, brain metabolism, and capacity, highlighting the potential application of similar compounds in treating neurological conditions (Winnicka, Tomasiak, Bielawska, 2005).
Environmental Biodegradation
The environmental fate of nootropic drugs like piracetam (2-oxo-1-pyrrolidine acetamide) has been studied, revealing the capability of certain bacterial strains to biodegrade these compounds. This research underscores the importance of understanding the environmental impact of synthetic compounds and the potential for bioremediation strategies to mitigate their presence in natural habitats (Woźniak-Karczewska et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, such as the efficient creation of an eta2-pyridine complex leading to the formation of 3-(pyridin-2-yl)-1H-indole, demonstrates the versatility of indole and pyrrolidine derivatives in generating new molecular entities with potential pharmaceutical applications (Harrison et al., 2008).
Antimicrobial Activity
The development of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and their evaluation as antimicrobial agents illustrate the broad spectrum of biological activities associated with indole-based compounds. Some synthesized derivatives have shown promising antibacterial and antifungal activities, indicating their potential as leads in developing new antimicrobial therapies (Debnath, Ganguly, 2015).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied to determine the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(14-12-19-15-7-2-1-6-13(14)15)17(22)18-8-5-11-20-9-3-4-10-20/h1-2,6-7,12,19H,3-5,8-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMOZCXWBILBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
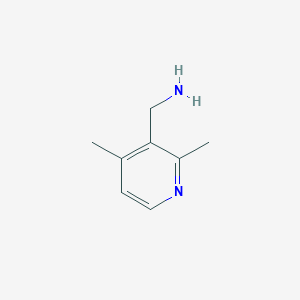
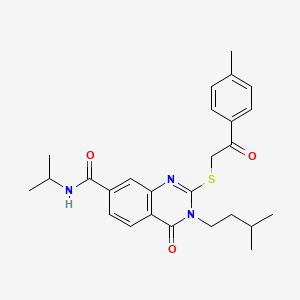

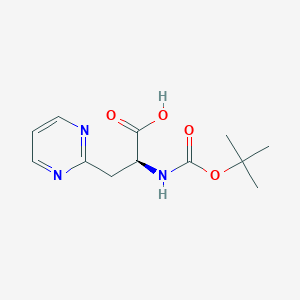
![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2760925.png)
![N-(3-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2760926.png)
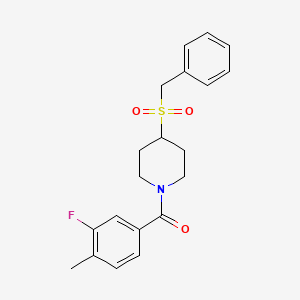
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2760928.png)
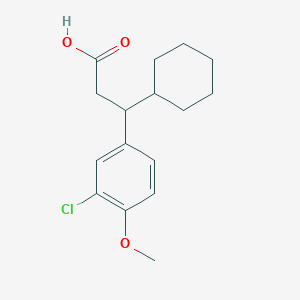
![2-Cyclopropyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2760932.png)
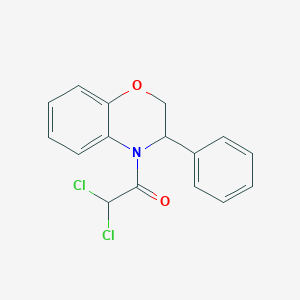
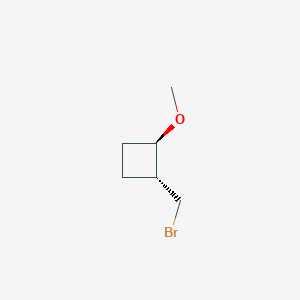
![2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2760936.png)
